S-Methyl propanethioate basic physicochemical properties
S-Methyl propanethioate basic physicochemical properties
Prepared by: Gemini, Senior Application Scientist
Introduction
S-Methyl propanethioate (CAS No. 5925-75-7) is an organosulfur compound belonging to the thioester class of molecules.[1][2] Structurally, it is the S-methyl ester of propanethioic acid.[1] While present in nature, it is primarily recognized for its potent sensory characteristics, possessing a flavor and aroma profile described as fruity, milk-like, and sulfurous.[1][2] This profile makes it a valuable component in the flavor and fragrance industry, particularly for creating cheese and ripe fruit notes in food products.[3] This guide provides a comprehensive overview of the fundamental physicochemical properties, spectral characteristics, synthesis, and analytical considerations for S-Methyl propanethioate, intended for researchers and professionals in chemical and food sciences.
Chemical Identity and Molecular Structure
Correctly identifying a compound is the foundational step for any scientific investigation. S-Methyl propanethioate is unambiguously defined by a set of unique identifiers and descriptors.
Table 1: Chemical Identifiers for S-Methyl Propanethioate
| Identifier | Value | Source |
| CAS Number | 5925-75-7 | PubChem[1] |
| Molecular Formula | C₄H₈OS | PubChem[1] |
| Molecular Weight | 104.17 g/mol | PubChem[1] |
| IUPAC Name | S-methyl propanethioate | PubChem[1] |
| SMILES | CCC(=O)SC | PubChem[1] |
| InChI Key | AIILTVHCLAEMDA-UHFFFAOYSA-N | PubChem[1] |
| FEMA Number | 4172 | PubChem[1] |
The molecule consists of a propanoyl group attached to a sulfur atom, which is in turn bonded to a methyl group. The thioester linkage (C-S-C=O) is the key functional group, defining the compound's chemical reactivity and many of its physical properties.
Physicochemical Properties
The physical state and behavior of S-Methyl propanethioate are dictated by its molecular structure. These properties are critical for its handling, application in formulations, and analysis. At standard conditions, it is a colorless liquid.[3]
Expert Insight: The replacement of the ester oxygen with a larger, less electronegative sulfur atom significantly influences the compound's properties compared to its oxo-ester analog, methyl propanoate. The C=O bond in thioesters is less polarized, and the C-S bond is longer and weaker than a C-O bond. This results in a lower boiling point than might be expected for its molecular weight, as dipole-dipole interactions are weaker.
Table 2: Core Physicochemical Properties of S-Methyl Propanethioate
| Property | Value | Conditions | Source |
| Physical State | Liquid | Ambient | HMDB[2] |
| Boiling Point | 120 °C | 760 mm Hg | PubChem[1], The Good Scents Company[3] |
| Melting Point | -53.98 °C (Predicted) | N/A | Cheméo[4] |
| Density | 0.990 - 0.996 g/cm³ | 25 °C | PubChem[1] |
| Refractive Index | 1.458 - 1.464 | 20 °C | PubChem[1] |
| Vapor Pressure | 18.25 mmHg (Estimated) | 25 °C | The Good Scents Company[3] |
| Flash Point | 26.11 °C (79.00 °F) | Closed Cup | The Good Scents Company[3] |
| Solubility | Insoluble in water; Soluble in ethanol | Ambient | PubChem[1] |
| logP (o/w) | 1.369 (Estimated) | N/A | The Good Scents Company[3] |
Spectroscopic and Chromatographic Profile
Characterization and identification of S-Methyl propanethioate in a laboratory setting rely on modern analytical techniques. The following sections describe the expected spectral and chromatographic fingerprints of the molecule.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a standard method for identifying volatile compounds. The fragmentation pattern provides a unique fingerprint. For S-Methyl propanethioate, the molecular ion peak [M]⁺ is observed at m/z = 104.
Key Fragments:
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m/z 104: Molecular ion [CH₃CH₂COSCH₃]⁺.[1]
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m/z 57: Acylium ion [CH₃CH₂CO]⁺, resulting from the cleavage of the C-S bond. This is often a prominent peak for carbonyl compounds.[1]
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m/z 47: [CH₃S]⁺ fragment.
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m/z 29: Ethyl fragment [CH₃CH₂]⁺.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental spectra are not widely published, the ¹H and ¹³C NMR spectra can be reliably predicted based on the molecular structure. The predicted spectra are crucial for structural confirmation of synthesized material.
Predicted ¹H NMR (Solvent: CDCl₃, Reference: TMS at 0 ppm):
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~2.5 ppm (quartet, 2H): Methylene protons (-CH₂-) adjacent to the carbonyl group, split by the neighboring methyl protons.
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~2.3 ppm (singlet, 3H): S-methyl protons (-SCH₃). These protons are deshielded by the adjacent sulfur atom and show no coupling.
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~1.1 ppm (triplet, 3H): Terminal methyl protons (-CH₃) of the ethyl group, split by the neighboring methylene protons.
Predicted ¹³C NMR (Solvent: CDCl₃):
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~200 ppm: Carbonyl carbon (C=O). The chemical shift is characteristic of thioesters.
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~38 ppm: Methylene carbon (-CH₂-).
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~12 ppm: S-methyl carbon (-SCH₃).
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~9 ppm: Terminal methyl carbon (-CH₃).
Note: The above NMR data are predictions based on standard chemical shift values and have not been confirmed against a published experimental spectrum.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. For S-Methyl propanethioate, the most characteristic absorption would be the carbonyl stretch.
Expected Characteristic IR Absorptions:
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~1690-1660 cm⁻¹: A strong C=O stretching vibration. This is at a lower wavenumber compared to oxo-esters (~1750-1735 cm⁻¹) due to the reduced double-bond character of the carbonyl in thioesters.
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~2980-2850 cm⁻¹: C-H stretching from the alkyl groups.
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~1200-1000 cm⁻¹: C-C and C-S stretching vibrations.
Gas Chromatography (GC)
Gas chromatography is the primary technique for separating and analyzing volatile flavor compounds like S-Methyl propanethioate. Its retention behavior is typically quantified by its Kovats Retention Index (RI), which normalizes retention times relative to a series of n-alkanes.
Table 3: Kovats Retention Indices for S-Methyl Propanethioate
| Column Type | Stationary Phase | Retention Index (I) | Source |
| Non-Polar | Standard Non-Polar (e.g., CP-Sil 5 CB) | 785 | PubChem[1], NIST[4] |
| Polar | Standard Polar (e.g., Supelcowax-10) | 1130 - 1131 | PubChem[1], NIST[4] |
Expert Insight: The significant increase in the retention index on a polar column compared to a non-polar one is expected. This is due to the polarity of the thioester functional group, which interacts more strongly with the polar stationary phase, thereby increasing its retention time relative to the non-polar n-alkanes.
Synthesis and Reactivity
Laboratory Synthesis
Thioesters are commonly synthesized via acylation of a thiol. A reliable method for preparing S-Methyl propanethioate is the reaction of a propionyl halide (e.g., propionyl chloride) with a methyl mercaptide salt (e.g., sodium thiomethoxide). Alternatively, direct esterification between propionic acid and methanethiol can be achieved using a dehydrating agent.
Caption: General synthesis of S-Methyl Propanethioate.
Chemical Reactivity
The thioester bond is central to the reactivity of S-Methyl propanethioate.
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Hydrolysis: Thioesters are susceptible to hydrolysis under both acidic and basic conditions to yield the parent carboxylic acid (propionic acid) and thiol (methanethiol). This reaction is generally faster than the hydrolysis of the corresponding oxo-ester. The release of methanethiol, a compound with a very low odor threshold, is a key consideration in the stability of flavor formulations containing this compound.
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Nucleophilic Attack: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles, making thioesters useful intermediates in organic synthesis.
Analytical Protocol: GC-MS Analysis
This section provides a self-validating, representative protocol for the identification and quantification of S-Methyl propanethioate in a flavor solution.
Objective: To separate and identify S-Methyl propanethioate from a mixture of volatile compounds.
Methodology:
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Sample Preparation:
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Prepare a stock solution of S-Methyl propanethioate (1000 ppm) in ethanol.
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Create a calibration curve by diluting the stock solution to concentrations of 0.1, 0.5, 1.0, 5.0, and 10.0 ppm.
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For an unknown sample, dilute it in ethanol to an expected concentration within the calibration range.
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-
Instrumentation:
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Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
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Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, DB-5 or equivalent non-polar column.
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Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
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-
GC Conditions:
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Injection Volume: 1 µL, split ratio 50:1.
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Inlet Temperature: 250 °C.
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Oven Program: Initial temperature 40 °C, hold for 2 min. Ramp at 10 °C/min to 250 °C, hold for 5 min.
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-
MS Conditions:
-
Transfer Line Temperature: 260 °C.
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Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Range: m/z 25-300.
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-
Validation and Data Analysis:
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Identification: Confirm the identity of S-Methyl propanethioate by matching its retention time with the pure standard and its mass spectrum with a reference library (e.g., NIST). The expected retention index should be approximately 785.
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Quantification: Generate a calibration curve by plotting the peak area against concentration for the standards. Determine the concentration in the unknown sample by interpolation from this curve.
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Caption: Workflow for GC-MS analysis of S-Methyl Propanethioate.
Safety and Handling
S-Methyl propanethioate is classified as a highly flammable liquid and vapor (GHS Hazard H225).[1]
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Handling: Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place designated for flammable liquids.
References
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The Good Scents Company. (n.d.). S-methyl thiopropionate. Retrieved January 23, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521869, S-Methyl propanethioate. Retrieved January 23, 2026, from [Link].
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Human Metabolome Database. (2022). S-Methyl propanethioate (HMDB0031192). Retrieved January 23, 2026, from [Link].
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FooDB. (2020). Showing Compound S-Methyl propanethioate (FDB003212). Retrieved January 23, 2026, from [Link].
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Cheméo. (n.d.). Chemical Properties of S-Methyl propanethioate (CAS 5925-75-7). Retrieved January 23, 2026, from [Link].
-
National Institute of Standards and Technology. (n.d.). S-Methyl propanethioate in NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link].
